Ethyl acetoacetate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl acetoacetate sodium salt, also known as sodium ethyl acetoacetate, is an organic compound with the molecular formula C₆H₉NaO₃. It is the sodium salt of ethyl acetoacetate, a β-keto ester. This compound is widely used in organic synthesis due to its ability to form enolates, which are highly reactive intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl acetoacetate sodium salt is typically prepared through the Claisen condensation of ethyl acetate in the presence of sodium metal or sodium ethoxide. The reaction involves the deprotonation of ethyl acetate to form an enolate, which then undergoes nucleophilic attack on another molecule of ethyl acetate, resulting in the formation of ethyl acetoacetate. This intermediate is then neutralized with sodium hydroxide to yield this compound .
Industrial Production Methods: On an industrial scale, this compound is produced by reacting ethyl acetate with sodium metal or sodium ethoxide under controlled conditions. The reaction mixture is then acidified, washed, dried, and distilled under reduced pressure to obtain the refined product .
Chemical Reactions Analysis
Types of Reactions: Ethyl acetoacetate sodium salt undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sodium salt can react with alkyl halides to form alkylated derivatives.
Condensation Reactions: It can participate in condensation reactions to form cyclic compounds such as pyridines, quinolines, and pyrazoles.
Reduction: Reduction of this compound can yield ethyl 3-hydroxybutyrate.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl halides in the presence of a base.
Condensation Reactions: Various aldehydes or ketones under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Alkylated Derivatives: Formed through nucleophilic substitution.
Cyclic Compounds: Formed through condensation reactions.
Ethyl 3-Hydroxybutyrate: Formed through reduction.
Scientific Research Applications
Ethyl acetoacetate sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl acetoacetate sodium salt involves the formation of enolates, which are highly reactive intermediates. These enolates can undergo nucleophilic substitution, condensation, and other reactions to form a variety of products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Ethyl acetoacetate sodium salt is similar to other β-keto esters such as methyl acetoacetate and diethyl malonate. it is unique in its ability to form stable enolates, making it highly versatile in organic synthesis. Similar compounds include:
Methyl Acetoacetate: Another β-keto ester with similar reactivity but different physical properties.
Diethyl Malonate: Used in malonic ester synthesis, similar to the acetoacetic ester synthesis
This compound stands out due to its stability and reactivity, making it a valuable reagent in various chemical transformations.
Properties
IUPAC Name |
sodium;(E)-4-ethoxy-4-oxobut-2-en-2-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c1-3-9-6(8)4-5(2)7;/h4,7H,3H2,1-2H3;/q;+1/p-1/b5-4+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLPINAPVLRJBZ-FXRZFVDSSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.